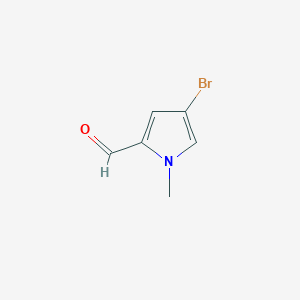
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular weight of 188.02 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 188.02 .Applications De Recherche Scientifique
Supramolecular Chemistry and Magnetic Properties
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde has been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via sodium cations into a one-dimensional polymeric topology. This structure exhibits single-molecule magnetic behavior, which is significant in the field of supramolecular chemistry and materials science for potential applications in data storage and quantum computing (Giannopoulos et al., 2014).
Novel Synthetic Pathways
The compound has been integral in novel synthetic routes. For instance, it was used in the synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system through a Dieckmann condensation process (Koriatopoulou et al., 2008). Another study involved the synthesis of 3-fluoropyrroles, demonstrating the versatility of this compound in the preparation of fluorinated pyrroles, which are important in pharmaceutical and agrochemical industries (Surmont et al., 2009).
Methodologies in Organic Synthesis
The compound has been employed in various methodologies for organic synthesis. For example, an efficient and mild tandem catalytic process was developed for the synthesis of functionalized pyrrole-3-carbaldehydes, showcasing the utility of this compound in creating multifunctionalized pyrrole derivatives (Wu et al., 2022).
Bromination and Reaction Studies
In bromination studies, methyl 2-pyrrolecarboxylate and 2-pyrrolecarboxaldehyde, related to this compound, were investigated for their reaction properties. This study provided insights into the reactivity of brominated pyrrole derivatives, crucial for understanding the chemical behavior of similar compounds (Anderson & Lee, 1965).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies, including infrared and density-functional theory analyses, have been conducted on derivatives of this compound. These studies aid in understanding the molecular structures and properties, essential for designing new materials and pharmaceuticals (Dubis & Grabowski, 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrrole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and other activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde . For instance, it should be stored away from fire sources and oxidizing agents, and kept in a dry, ventilated place . Unauthorized discharge into the environment should be avoided, and it should be handled and disposed of according to local regulations .
Propriétés
IUPAC Name |
4-bromo-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDIVXHCKQZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33694-79-0 | |
| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

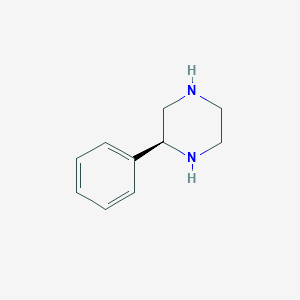
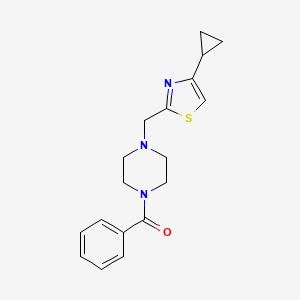
![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)
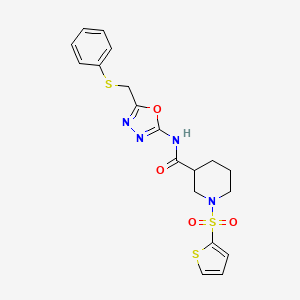
![4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)
![N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2800764.png)
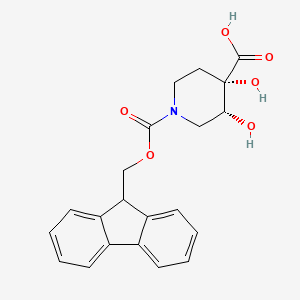
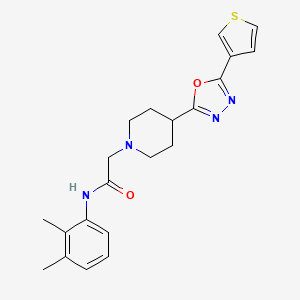
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)
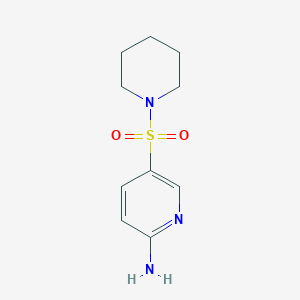
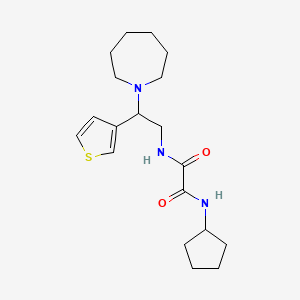

![4-Bromothieno[2,3-d]pyrimidine](/img/structure/B2800778.png)